molecular formula C12H16FN B13259324 N-cyclopentyl-2-fluoro-4-methylaniline

N-cyclopentyl-2-fluoro-4-methylaniline

Cat. No.: B13259324
M. Wt: 193.26 g/mol
InChI Key: BMBMTJVOFKGNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-fluoro-4-methylaniline: is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group, and the benzene ring is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-cyclopentyl-2-fluoro-4-methylaniline typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-2-fluoro-4-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3

InChI Key

BMBMTJVOFKGNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.